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For decades, isopropanol (a type of propanol) has been a laboratory staple for the

precipitation of DNA and RNA. It is an effective and low-cost method for concentrating and

desalting nucleic acids.[1] However, experimental needs vary, and alternative solvents and

methods offer distinct advantages in specific contexts. This guide provides a comprehensive

comparison of the most common alternative to propanol—ethanol—along with another

emerging alternative, polyethylene glycol (PEG), supported by experimental data and detailed

protocols for researchers, scientists, and drug development professionals.

Core Principles of Nucleic Acid Precipitation
Successful precipitation of nucleic acids from an aqueous solution relies on two key

components: salt and an alcohol or polymer.[2]

Salt: Cations from the salt (e.g., Na⁺ from sodium acetate) neutralize the negative charges of

the phosphate backbone of nucleic acids. This reduces their hydrophilicity and allows them

to aggregate.[3]

Solvent/Polymer: An organic solvent like isopropanol or ethanol, or a polymer like PEG,

reduces the dielectric constant of the solution. This enhances the electrostatic attraction

between the neutralized phosphate backbone and the cations, forcing the nucleic acids out

of solution.[3][4]

The aggregated nucleic acids can then be pelleted by centrifugation, washed to remove

residual salts and other impurities, and resuspended in a clean aqueous buffer.[3]
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Comparative Analysis: Isopropanol vs. Ethanol
Ethanol is the most widely used alternative to isopropanol. The choice between the two often

depends on the specific requirements of the experiment, such as sample volume, nucleic acid

concentration, and the size of the nucleic acid fragments.[3][5]

Key Performance Metrics
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Parameter Isopropanol Ethanol
Key
Considerations

Volume Required 0.6–1.0 volumes 2.0–3.0 volumes

Isopropanol is

advantageous for

large sample volumes

that may not fit in a

single tube with 2-3

volumes of ethanol.[5]

[6]

Precipitation Speed
Faster; can be done at

room temperature.[5]

Slower; often requires

incubation at low

temperatures (-20°C

or on ice).[2]

Isopropanol's lower

solubility for DNA

allows for quicker

precipitation.[6]

Salt Co-precipitation

Higher risk, especially

at low temperatures.

[2]

Lower risk; salts

remain more soluble

even at cold

temperatures.[1][6]

Isopropanol

precipitation is best

performed at room

temperature to

minimize salt

contamination. A 70%

ethanol wash is

crucial for both to

remove salts.[2][5]

Nucleic Acid Recovery

Effective for low

concentrations and

large DNA fragments.

[2][7]

High recovery

efficiency (typically

70-90%), effective for

small DNA fragments.

[5][8]

Because DNA is less

soluble in isopropanol,

it can precipitate lower

concentrations of

nucleic acids.[2]

Pellet Visibility
Can be glassy, clear,

and harder to see.[2]

Typically forms a more

visible, white pellet.

Adding a co-

precipitant like

glycogen can aid in

visualizing the pellet

for both methods.

Final Concentration ~35% isopropanol and

0.5 M salt.[1]

~75% ethanol and 0.5

M salt.[1]

These concentrations

are required to
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effectively precipitate

the nucleic acids.

When to Choose Ethanol:
You are working with small sample volumes where adding 2-3 volumes of solvent is feasible.

[1]

High purity is critical, and minimizing salt co-precipitation is a priority.[6]

You need to precipitate very small DNA or RNA fragments.[5]

The sample will be stored for an extended period at cold temperatures.[2]

When to Choose Isopropanol:
You are processing a large sample volume and need to conserve tube space.[5]

The concentration of nucleic acid in your sample is low.[2]

You are precipitating large molecular weight DNA.[2]

Speed is a factor, and you wish to perform the precipitation at room temperature.[5]

Alternative Method: Polyethylene Glycol (PEG)
Precipitation
Polyethylene glycol (PEG) offers a different mechanism for precipitating nucleic acids. Instead

of altering the dielectric constant, PEG acts as a molecular crowder, forcing nucleic acids out of

solution through steric exclusion.[9] This method is particularly useful for size-selective

precipitation.[10]
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Parameter Polyethylene Glycol (PEG) Key Considerations

Mechanism
Steric exclusion (molecular

crowding).[9]

Different from the mechanism

of alcohols.

Selectivity

Can be highly size-selective.

By varying PEG and salt

concentrations, specific size

ranges of DNA can be

precipitated.[10]

This is a major advantage for

applications like library

preparation for next-generation

sequencing, where removal of

small fragments is necessary.

[10][11]

Purity

Can effectively separate larger

DNA from smaller

contaminants like primers and

dNTPs.[11]

Can be combined with

chaotropic salts to

simultaneously remove

proteins and precipitate nucleic

acids in a single step.[12]

Limitations

Not efficient for precipitating

very small DNA fragments

(e.g., <150 bp).[13]

Ethanol or isopropanol are

better choices for small

fragments.

Conditions
Typically performed with PEG

8000 and NaCl.[9][11]

Operating conditions are mild

and less likely to cause

denaturation of

macromolecules.[9]

Experimental Protocols
Below are standardized protocols for nucleic acid precipitation using ethanol, isopropanol, and

PEG.

Protocol 1: Ethanol Precipitation
Salt Addition: Add 1/10th volume of a salt solution (e.g., 3 M sodium acetate, pH 5.2) to your

nucleic acid sample. Mix thoroughly.

Ethanol Addition: Add 2 to 2.5 volumes of ice-cold 95-100% ethanol. Mix by inverting the

tube several times until the DNA precipitate is visible.[6]
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Incubation: Incubate the mixture at -20°C for at least one hour to overnight. For low

concentrations, longer incubation is recommended.[2] Incubation on ice for 15-30 minutes is

also sufficient for concentrations as low as 20 ng/mL.[8]

Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 15-30 minutes at

4°C to pellet the nucleic acids.[5]

Washing: Carefully decant the supernatant. Add 1 mL of cold 70% ethanol to wash the pellet

and remove residual salts.[3]

Second Centrifugation: Centrifuge at high speed for 5-15 minutes at 4°C.[5]

Drying: Carefully decant the ethanol wash. Air-dry the pellet for 5-20 minutes to remove all

traces of ethanol.[5]

Resuspension: Resuspend the dried pellet in a desired volume of sterile, nuclease-free

buffer (e.g., TE buffer or water).

Protocol 2: Isopropanol Precipitation
Salt Addition: Add an appropriate salt solution (e.g., 0.3 M sodium acetate, final

concentration).[5]

Isopropanol Addition: Add 0.6 to 0.7 volumes of room-temperature 100% isopropanol. Mix

well.[5]

Incubation (Optional): For routine precipitation, incubation is not strictly necessary and can

be performed at room temperature.[3] For very low concentrations, incubation can be

extended.[2]

Centrifugation: Centrifuge immediately at 10,000–15,000 x g for 15–30 minutes at 4°C.[5]

Washing: Carefully decant the supernatant. Wash the pellet with room-temperature 70%

ethanol to remove co-precipitated salts.[5]

Second Centrifugation: Centrifuge at 10,000–15,000 x g for 5–15 minutes at 4°C.[5]
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Drying: Carefully decant the ethanol. Air-dry the pellet until all residual alcohol has

evaporated.

Resuspension: Resuspend the pellet in the desired sterile buffer.

Protocol 3: PEG Precipitation (for PCR Product Cleanup)
This protocol is adapted for cleaning PCR products.[11]

Prepare PEG Solution: Make a solution of 20% PEG 8000 and 2.5 M NaCl.

Mixing: For a 50 µL PCR reaction, add an equal volume (50 µL) of the PEG/NaCl solution.

Mix well by pipetting.

Incubation: Incubate the mixture at 37°C for 15 minutes.

Centrifugation: Centrifuge at high speed (~15,000 x g) for 15 minutes at room temperature to

pellet the DNA.

Washing: Carefully remove and discard the supernatant. Add 125 µL of cold 80% ethanol

and centrifuge for 2-3 minutes. Repeat this wash step.

Drying: Remove the ethanol and dry the pellet completely.

Resuspension: Resuspend the purified DNA in a suitable volume (e.g., 25 µL) of a low-salt

buffer like TLE (10 mM Tris, 0.1 mM EDTA).

Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for nucleic acid precipitation and the

conceptual mechanism of action.
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General Nucleic Acid Precipitation Workflow

Nucleic Acid in
Aqueous Solution

1. Add Salt
(e.g., Sodium Acetate)

2. Add Solvent
(Ethanol, Isopropanol, or PEG)

3. Incubate
(Temp & Time Vary)

4. Centrifuge to
Form Pellet

5. Wash Pellet
(e.g., 70% Ethanol)

6. Centrifuge Again

7. Air-Dry Pellet

8. Resuspend in Buffer

Purified Nucleic Acid

Click to download full resolution via product page

Caption: A generalized workflow for precipitating nucleic acids.
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Mechanism of Alcohol Precipitation

Step 1: Neutralization

Step 2: Dehydration & Aggregation

Negatively Charged
Nucleic Acid Backbone

Neutralized Nucleic Acid

Neutralizes Charge

Salt Cations
(e.g., Na+)

Alcohol
(Ethanol or Isopropanol)

Precipitated Nucleic Acid
(Pellet)

Reduces Solubility
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Caption: The mechanism of nucleic acid precipitation by alcohol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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